6-O-Desmethyl moxonidine is a metabolite of moxonidine, a centrally acting antihypertensive drug. [ [] https://www.semanticscholar.org/paper/8b9fa5aa7817692c494b95536014b7456c80b856 ] Moxonidine itself is classified as an imidazoline receptor agonist, showing a high affinity for the imidazoline I1 receptor subtype. Its primary mechanism of action involves reducing sympathetic nervous system activity.
6-O-Desmethyl Moxonidine is a significant metabolite of the antihypertensive agent moxonidine, which is primarily utilized in the management of hypertension. Moxonidine itself is a selective agonist of the imidazoline receptors, which plays a crucial role in regulating blood pressure. The compound has garnered attention due to its pharmacological properties and potential therapeutic applications.
6-O-Desmethyl Moxonidine is derived from the metabolism of moxonidine, which undergoes various biotransformation processes in the body. Research indicates that moxonidine is metabolized predominantly through oxidation and conjugation pathways, leading to several metabolites, including 6-O-desmethyl moxonidine .
6-O-Desmethyl Moxonidine is classified as a small organic molecule. Its classification as a metabolite places it within the broader category of pharmacologically active compounds derived from parent drugs.
The synthesis of 6-O-Desmethyl Moxonidine can be achieved through various chemical reactions involving moxonidine. The primary method involves demethylation processes, typically facilitated by enzymatic action or through chemical reagents that selectively remove methyl groups from the molecule.
The metabolic pathway leading to the formation of 6-O-Desmethyl Moxonidine includes oxidative reactions that occur mainly in the liver. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify this metabolite during pharmacokinetic studies .
The molecular structure of 6-O-Desmethyl Moxonidine can be represented with the following details:
The structural formula can be visualized through various chemical drawing software or databases that allow for molecular visualization.
The data regarding its molecular structure reveals functional groups that contribute to its pharmacological activity, including an imidazolidine ring and a pyrimidine moiety.
6-O-Desmethyl Moxonidine participates in several chemical reactions primarily related to its role as a metabolite. These include:
The reactions are typically catalyzed by cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The identification of these reactions is often performed using chromatographic techniques combined with spectrometric analysis.
The mechanism of action for 6-O-Desmethyl Moxonidine is closely related to its parent compound, moxonidine. It acts primarily as an agonist at imidazoline receptors, which are involved in the central regulation of blood pressure.
Pharmacological studies indicate that 6-O-Desmethyl Moxonidine may exhibit similar effects on blood pressure regulation as moxonidine but with potentially different potency or duration of action due to its metabolic nature .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity and purity.
6-O-Desmethyl Moxonidine serves primarily as a research tool in pharmacology to study metabolic pathways and receptor interactions associated with imidazoline receptor agonists. Its role in hypertension management continues to be explored, particularly regarding its efficacy compared to other antihypertensive agents.
6-O-Desmethyl moxonidine (CAS Registry Number: 352457-33-1) is a pharmacologically significant metabolite and impurity of the antihypertensive drug moxonidine. Its molecular formula, C₈H₁₀ClN₅O, corresponds to a molecular weight of 227.65 g/mol and an accurate monoisotopic mass of 227.0574 Da [1] [7]. The compound systematically named as 6-chloro-5-(imidazolidin-2-ylideneamino)-2-methylpyrimidin-4-ol or alternatively as 4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one, features a complex heterocyclic architecture [2] [9].
The structural framework comprises a methyl-substituted pyrimidinone ring chlorinated at the C6 position, connected via an imino bridge (-NH-) to an imidazolidine moiety. This configuration creates multiple hydrogen-bonding sites: the pyrimidinone carbonyl (or its enolic tautomer), the secondary amine linkage, and the imidazolidine nitrogens. The canonical SMILES representation Cc1nc(O)c(N=C2NCCN2)c(Cl)n1 precisely encodes this connectivity [1] [4] [5]. The InChIKey (DPGWPFBOPWMOBR-UHFFFAOYSA-N) provides a unique structural fingerprint essential for database searches and chemical tracking [7].
Table 1: Fundamental Chemical Identifiers of 6-O-Desmethyl Moxonidine
Identifier Type | Value |
---|---|
Systematic Name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone |
CAS Registry Number | 352457-33-1 |
Molecular Formula | C₈H₁₀ClN₅O |
Molecular Weight | 227.65 g/mol |
Exact Mass | 227.0574 Da |
SMILES | Cc1nc(O)c(N=C2NCCN2)c(Cl)n1 |
InChIKey | DPGWPFBOPWMOBR-UHFFFAOYSA-N |
Other Synonyms | Moxonidine Impurity D, Moxonidine EP Impurity D, 6-Desmethylmoxonidine [2] [9] |
While explicit crystallographic data for 6-O-desmethyl moxonidine remains unavailable in the provided literature, its physicochemical behavior provides indirect structural insights. The compound presents as a white to off-white crystalline solid with a melting point exceeding 176°C (with decomposition) [9]. It demonstrates limited solubility in common organic solvents, showing slight solubility in dimethyl sulfoxide (DMSO) and methanol, but poor solubility in water—a property likely influenced by its zwitterionic potential and hydrogen-bonding network [9].
Spectroscopic Properties:
Table 2: Summary of Spectroscopic Characterization Approaches
Technique | Key Spectral Features | Structural Information |
---|---|---|
Infrared (IR) | 3000–3400 cm⁻¹ (O-H, N-H stretch); 1640–1680 cm⁻¹ (C=O/C-OH); 1615–1700 cm⁻¹ (C=N); 540–760 cm⁻¹ (C-Cl) | Hydrogen bonding, carbonyl/enol tautomerism, ring vibrations |
Mass Spectrometry (MS) | [M+H]⁺ m/z 228.0652; fragments: [M+H-HCl]⁺ (m/z 192), ring cleavage products | Molecular mass confirmation, fragmentation pathways |
Nuclear Magnetic Resonance (NMR) | ¹³C: Pyrimidinone C4 (δ 160–180 ppm); CH₃ (δ 20–30 ppm); Imidazolidine CH₂ (δ 40–60 ppm) | Carbon types, substitution patterns, hydrogen bonding |
Handling requires protection from light and moisture due to its hygroscopic and light-sensitive nature. Long-term storage recommendations specify -20°C under inert atmosphere to preserve stability [1] [2] [9].
6-O-Desmethyl moxonidine represents the primary O-demethylated metabolite of the antihypertensive agent moxonidine, arising from hepatic cytochrome P450-mediated oxidation [2]. This biotransformation converts the methoxy group (-OCH₃) at the C6 position of the pyrimidine ring in moxonidine into a hydroxyl group (-OH) [9]. This seemingly minor alteration induces significant changes in molecular properties:
Table 3: Structural and Property Comparison: Moxonidine vs. 6-O-Desmethyl Moxonidine
Property | Moxonidine | 6-O-Desmethyl Moxonidine | Biological/Chemical Consequence |
---|---|---|---|
C6 Substituent | -OCH₃ (Methoxy) | -OH (Hydroxyl) | Increased H-bond donation capacity; Tautomerism |
Molecular Weight | 241.68 g/mol | 227.65 g/mol | Slight decrease due to loss of CH₂ unit |
Key Functional Groups | Pyrimidinone (keto), Imidazoline, OCH₃ | Pyrimidinone (keto-enol), Imidazoline, OH | Enhanced polarity; Zwitterion formation potential |
LogP (Estimated) | ~1.0 (More lipophilic) | ~0.5 (Less lipophilic) | Altered distribution; Reduced membrane permeation |
Role | Active Drug (I₁-imidazoline receptor agonist) | Major Metabolite / Pharmacopoeial Impurity (EP Impurity D) | Metabolic inactivation; Monitoring required in APIs |
Structurally, 6-O-desmethyl moxonidine is formally designated as Moxonidine Impurity D in pharmacopoeial standards (e.g., European Pharmacopoeia), reflecting its significance in monitoring drug purity and stability [2] [9]. The structural differences, particularly the shift from -OCH₃ to -OH, reduce its affinity for the I₁-imidazoline receptor responsible for moxonidine's central antihypertensive effect, rendering the metabolite pharmacologically less active. Analytical differentiation between moxonidine and its 6-O-desmethyl metabolite is routinely achieved using chromatographic techniques (HPLC, UPLC) exploiting their polarity differences, and spectrometric methods (MS/MS) utilizing their distinct fragmentation patterns [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2